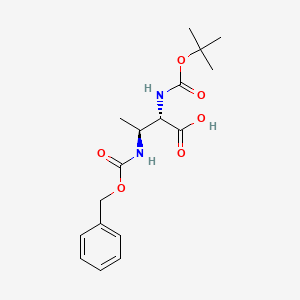
(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a complex organic compound featuring both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and peptide synthesis, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amine with benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Formation of the Butanoic Acid Backbone: The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors to ensure efficiency and consistency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Free amino acids.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions to occur without interference from the amino functionalities.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. The protecting groups can be selectively removed to study the effects of specific amino acid residues on protein structure and function.
Medicine
In medicinal chemistry, (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used in the development of peptide-based drugs. Its protecting groups help in the synthesis of peptides that can be used as therapeutic agents for various diseases.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and proteins for pharmaceutical applications. Its stability and ease of deprotection make it a valuable intermediate in the production of biologically active compounds.
作用機序
The mechanism of action of (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation.
類似化合物との比較
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Uniqueness
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This combination allows for selective protection and deprotection of amino functionalities, making it a valuable intermediate in the synthesis of complex peptides and proteins.
特性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-11(13(14(20)21)19-16(23)25-17(2,3)4)18-15(22)24-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/t11-,13-/m0/s1 |
InChIキー |
DDDJYCKZDYHVPR-AAEUAGOBSA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)
![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)
![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
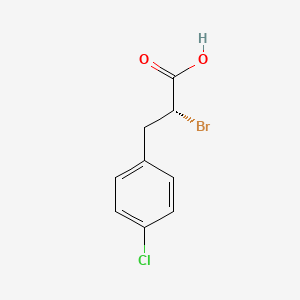
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)

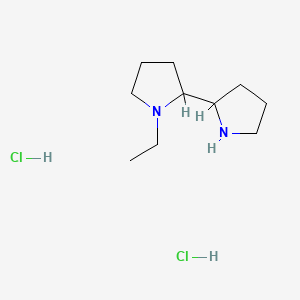
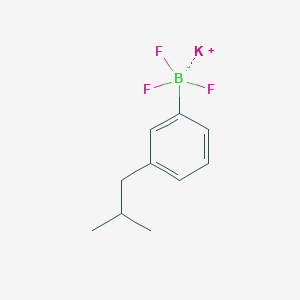

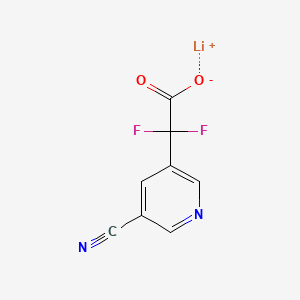
![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)
